Product packaging for Ischemin sodium(Cat. No.:)

Ischemin sodium

Cat. No.: B1192854
M. Wt: 357.36
InChI Key: ZTDQQIATQGCZBV-ZAGWXBKKSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ischemin sodium salt is a cell-permeable, small-molecule inhibitor of the CREB-binding protein (CBP) bromodomain. Its primary research application and value lie in its ability to inhibit the interaction between the tumor suppressor protein p53 and CBP, thereby decreasing p53 transcriptional activity. In cellular models, this compound salt inhibits p53-induced p21 activation with an IC50 value of 5 µM. This mechanism provides a powerful tool for studying cellular stress pathways. A key area of investigation is cardiovascular disease; the compound has been shown to prevent apoptosis in ischemic cardiomyocytes, functioning as a cellular protective agent against myocardial ischemic stress by inhibiting caspase 3/7 activity. Researchers utilize this compound salt to explore the p53 signaling pathway and its role in cell fate decisions under damage or stress conditions, offering significant potential for the study of cardiovascular diseases such as myocardial ischemia. This product is intended for research purposes only and is not approved for human or diagnostic use.

Properties

Molecular Formula

C15H16N3NaO4S

Molecular Weight

357.36

IUPAC Name

5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium

InChI

InChI=1S/C15H17N3O4S.Na/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16;/h4-7,19H,16H2,1-3H3,(H,20,21,22);/q;+1/p-1/b18-17+;

InChI Key

ZTDQQIATQGCZBV-ZAGWXBKKSA-M

SMILES

O=S(C1=CC(/N=N/C2=CC(C)=C(O)C=C2N)=C(C)C=C1C)([O-])=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ischemin sodium salt;  J28;  J-28;  J 28.

Origin of Product

United States

Molecular Mechanisms of Ischemin Sodium Action

Direct and Indirect Interactions within Cellular Signaling Networks

Ischemin (B560483) sodium's primary molecular target is the bromodomain of CBP, a crucial co-activator in gene transcription. nih.gov By inhibiting this domain, ischemin sodium sets off a cascade of events that modulate cellular responses to stress, particularly in the context of ischemia.

This compound as a CBP Bromodomain Inhibitor

This compound functions as a potent inhibitor of the CBP bromodomain. medkoo.com The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on proteins, including histones and transcription factors like p53. nih.gov This binding is a critical step in the assembly of transcriptional machinery at gene promoters. By targeting the acetyl-lysine binding pocket of the CBP bromodomain, this compound effectively disrupts this interaction. nih.govallgenbio.com This inhibitory action alters post-translational modifications on both p53 and histones. medkoo.com

Modulation of p53 Interaction with CBP

A key consequence of this compound's inhibition of the CBP bromodomain is the disruption of the interaction between the tumor suppressor protein p53 and CBP. rndsystems.comtocris.com Following cellular stress, such as DNA damage that can occur during ischemia, p53 is activated and acetylated. nih.gov The CBP bromodomain then binds to acetylated lysine residues on p53, a crucial step for the recruitment of the transcriptional machinery and subsequent activation of p53 target genes. nih.gov this compound, by blocking the CBP bromodomain, prevents this essential interaction, thereby hindering p53's function as a transcriptional co-activator. nih.govmedkoo.com

Alterations in p53 Transcriptional Activity in Cellular Systems

By preventing the p53-CBP interaction, this compound leads to a decrease in p53 transcriptional activity within cells. rndsystems.comtocris.com This has been demonstrated in various cellular models, including osteosarcoma cells and primary cardiomyocytes. nih.gov The inhibition of p53-directed gene activation is a direct outcome of this compound's ability to block the recruitment of CBP to p53-responsive promoters. nih.gov This modulation of transcriptional activity is a central aspect of this compound's mechanism of action.

Impact on p53-Induced p21 Activation Pathways

One of the critical downstream targets of p53 is the gene encoding the p21 protein (also known as CDKN1A), a cyclin-dependent kinase inhibitor. nih.govelifesciences.org Activation of p21 by p53 can lead to cell cycle arrest. Research has shown that this compound salt inhibits p53-induced p21 activation, with a reported IC50 value of 5 µM. medchemexpress.euglpbio.com This indicates that this compound can effectively block the signaling pathway that leads from p53 activation to the expression of p21, thereby interfering with this aspect of the cellular stress response.

Downstream Cellular Pathway Modulation

The initial interactions of this compound with the CBP bromodomain and p53 have significant consequences for downstream cellular processes, most notably apoptosis or programmed cell death.

Influence on Apoptotic Pathways and Caspase Activity

A major outcome of this compound's molecular actions is the prevention of apoptosis, particularly in the context of ischemic injury. nih.govmedkoo.com Ischemia-induced DNA damage can trigger p53-dependent apoptosis in cardiomyocytes, a key factor in the progression of ischemic heart disease. nih.gov By inhibiting p53's transcriptional activity, this compound protects against this form of cell death. rndsystems.combio-techne.com This protective effect has been observed in vitro in cardiomyocytes subjected to doxorubicin-induced apoptosis. rndsystems.combio-techne.com

Apoptotic pathways are broadly categorized as intrinsic (mitochondria-mediated) and extrinsic (receptor-mediated), both of which converge on the activation of caspases, a family of proteases that execute cell death. researchgate.netresearchgate.netnih.gov The intrinsic pathway involves the release of cytochrome c from mitochondria, which leads to the activation of caspase-9, and subsequently the executioner caspase-3. researchgate.netnih.govfrontiersin.org The extrinsic pathway is initiated by death receptors and leads to the activation of caspase-8, which can also activate caspase-3. researchgate.netfrontiersin.org While the precise influence of this compound on specific caspase activities is a subject of ongoing research, its ability to inhibit p53-mediated apoptosis suggests an upstream intervention in these cascades. For instance, p21, whose activation is inhibited by this compound, has been shown to trigger the intrinsic apoptotic pathway. nih.gov

Table 1: Summary of this compound's Molecular Interactions

Target/Process Effect of this compound Key Findings References
CBP Bromodomain Inhibition Potently inhibits the acetyl-lysine binding activity. nih.govmedkoo.com
p53-CBP Interaction Disruption Prevents the binding of CBP to acetylated p53. rndsystems.comnih.gov
p53 Transcriptional Activity Decrease Reduces the expression of p53 target genes. tocris.comnih.gov
p53-Induced p21 Activation Inhibition Blocks the pathway leading to p21 expression (IC50 = 5 µM). medchemexpress.euglpbio.com
Apoptosis in Ischemic Cardiomyocytes Prevention Protects against doxorubicin-induced apoptosis in vitro. nih.govbio-techne.com

Table 2: Compounds Mentioned in this Article | Compound Name | | | :--- | | this compound | | Doxorubicin |

Elucidation of Specific Signaling Cascades Affected by this compound

This compound, the sodium salt of Ischemin, exerts its molecular effects primarily through the inhibition of the CREB-binding protein (CBP). rndsystems.com CBP is a crucial transcriptional co-activator involved in a multitude of cellular signaling pathways. By targeting the bromodomain of CBP, this compound modulates downstream signaling cascades that are pivotal in the cellular response to ischemic events. The primary mechanisms involve the regulation of p53 activity, interference with NF-κB signaling, and modulation of histone modifications, which collectively influence pathways governing apoptosis and inflammation.

Inhibition of the p53-Mediated Apoptotic Pathway

A principal mechanism of this compound's action is its interference with the tumor suppressor protein p53. In response to cellular stress, such as ischemia, p53 is activated and can trigger apoptosis, or programmed cell death. nih.gov this compound has been shown to inhibit the interaction between p53 and its co-activator CBP. rndsystems.com This disruption curtails the transcriptional activity of p53, thereby mitigating the apoptotic cascade in cells like cardiomyocytes. rndsystems.com

Under ischemic conditions, the activation of p53 is a critical step leading to neuronal cell death. nih.gov The stability and activity of p53 are tightly regulated by proteins such as murine double minute 2 (MDM2), an E3 ubiquitin ligase that promotes p53 degradation. mdpi.comresearchgate.net The function of MDM2 is, in turn, influenced by upstream signaling pathways like the PI3K/AKT pathway, which is known to play a key role in cell survival. mdpi.com By inhibiting CBP, this compound can indirectly influence this regulatory network, leading to a decrease in p53-mediated apoptosis. Research has demonstrated that disrupting the MDM2-p53 interaction enhances neuronal susceptibility to ischemic damage. researchgate.net

Modulation of NF-κB Signaling

The homologous proteins CBP and p300 are integral to the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. chemrxiv.org The NF-κB pathway is a cornerstone of the inflammatory response, which is significantly activated during ischemic events. nih.gov Inhibition of the CBP/p300 bromodomain has been found to block TNF-α-stimulated NF-κB-mediated gene expression. chemrxiv.orgacs.org This interference with NF-κB signaling leads to a reduction in the expression and secretion of pro-inflammatory cytokines such as IL-1β, MCP-1, IL-1α, and IL-6. chemrxiv.orgacs.org Although direct studies on this compound's effect on this pathway are limited, its action as a CBP inhibitor suggests a potential role in attenuating the post-ischemic inflammatory response by modulating NF-κB activity.

Impact on Histone Modifications

CBP is a histone acetyltransferase (HAT), an enzyme that plays a critical role in epigenetic regulation by adding acetyl groups to histone proteins. mdpi.comportlandpress.com Histone acetylation generally leads to a more open chromatin structure, facilitating gene transcription. portlandpress.com Conversely, histone deacetylation is associated with gene silencing. In the context of ischemia, histone modifications, including acetylation and methylation, are significantly altered, influencing gene expression profiles related to cell survival and death. mdpi.combohrium.comtandfonline.com

By inhibiting the HAT activity of CBP, this compound can alter the acetylation status of histones, thereby modifying the expression of genes involved in the ischemic cascade. rndsystems.commdpi.com This epigenetic modulation can affect various cellular processes, including apoptosis and inflammation, contributing to the protective effects observed in ischemic conditions. For instance, studies have shown that histone methylation patterns in astrocytes are altered following ischemia, impacting their ability to respond to the injury. tandfonline.com

Investigation of Ischemin Sodium in Cellular Stress Models

Preclinical Mechanistic Studies in Non-Human Biological Systems

Mechanistic studies in preclinical models are designed to uncover how Ischemin (B560483) sodium exerts its effects at a subcellular level. These investigations focus on quantifying cell survival and analyzing the modulation of key biochemical pathways involved in the stress response.

A fundamental aspect of evaluating a cytoprotective compound is its ability to maintain cell viability and structural integrity under stress. Various quantitative assays are employed for this purpose. The MTT assay, for instance, measures the metabolic activity of living cells by their ability to reduce a yellow tetrazolium salt to purple formazan (B1609692) crystals, providing an indirect count of viable cells sigmaaldrich.com. Another common method is the lactate (B86563) dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged, making it a reliable indicator of cytotoxicity nih.gov.

More direct methods include live/dead staining, which uses fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify the ratio of living to dead cells sigmaaldrich.com. The primary finding for Ischemin is its ability to prevent apoptosis in ischemic cardiomyocytes, which is a direct measure of enhanced cell viability under stress nih.gov.

Table 1: Common Assays for Cellular Viability and Integrity

Assay NamePrincipleDetection MethodWhat It Measures
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells.SpectrophotometerCell viability, metabolic activity
LDH Release Assay Measures the release of lactate dehydrogenase from cells with damaged membranes.SpectrophotometerCytotoxicity, cell lysis
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells take it up.MicroscopyCell viability
Live/Dead Staining Uses fluorescent dyes (e.g., Calcein-AM/Propidium Iodide) to differentially stain live and dead cells.Fluorescence MicroscopyLive vs. dead cell count
Annexin V/PI Assay Annexin V binds to phosphatidylserine (B164497) on apoptotic cells; Propidium Iodide (PI) enters necrotic cells.Flow CytometryApoptosis and necrosis

To understand the mechanism of action of Ischemin sodium, researchers analyze its impact on intracellular biochemical markers that are altered during cellular stress. During ischemia, a lack of oxygen and glucose leads to ATP depletion, which in turn disrupts ion pumps like the Na+/K+ ATPase nih.gov. This causes an influx and accumulation of intracellular sodium ([Na+]i) ahajournals.orgoup.com. This sodium overload is a critical event that can lead to subsequent calcium overload via the Na+/Ca2+ exchanger, mitochondrial dysfunction, and activation of cell death pathways nih.govoup.com.

Ischemin was developed as a small molecule inhibitor that targets the bromodomain of the transcriptional co-activator CBP (CREB-binding protein) nih.gov. The activation of the p53 protein, a key regulator of apoptosis, is dependent on its acetylation by CBP. Ischemin works by inhibiting the acetyl-lysine binding activity of CBP's bromodomain. This action has been shown to:

Alter post-translational modifications on p53 and histones nih.gov.

Inhibit the physical interaction between p53 and CBP nih.gov.

Suppress the transcriptional activity of p53 in cells under stress nih.gov.

By blocking this pathway, Ischemin prevents the p53-mediated activation of apoptotic genes, thus protecting ischemic cardiomyocytes from cell death nih.gov.

Table 2: Key Intracellular Biochemical Markers in Ischemia Studies

MarkerRole in Ischemia/ReperfusionTypical Change During Ischemia
Intracellular ATP Primary energy currency of the cell.Rapidly depleted due to lack of oxygen.
Intracellular Sodium ([Na+]i) Crucial for maintaining membrane potential and driving other ion exchangers.Increases significantly due to Na+/K+ pump failure.
Intracellular Calcium ([Ca2+]i) A key second messenger; overload triggers cell death pathways.Increases, often secondary to sodium overload.
Intracellular pH (pHi) Reflects the balance of metabolic acid production and removal.Decreases (acidosis) due to anaerobic glycolysis.
Reactive Oxygen Species (ROS) Highly reactive molecules that cause oxidative damage to lipids, proteins, and DNA.Production increases dramatically, especially upon reperfusion.
Activated p53 A tumor suppressor protein that can initiate apoptosis in response to severe stress.Acetylation and activation are increased.
Caspase-3 A key executioner enzyme in the apoptotic cascade.Activity is increased during apoptosis.

Contributions to Understanding Cellular Adaptive Responses

The investigation of this compound in cellular stress models has provided valuable insights into the molecular pathways that govern cellular adaptation and survival. Research into this compound has highlighted a specific mechanism of cytoprotection, offering a clearer understanding of how cells can be pharmacologically modulated to resist apoptotic stimuli. The primary contribution of this compound to this field lies in its targeted inhibition of the interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP), a key transcriptional coactivator. tocris.comrndsystems.com

In cellular stress conditions, such as those induced by chemotherapy agents like Doxorubicin, the activation of p53 is a critical event that can lead to programmed cell death, or apoptosis. tocris.com Studies utilizing this compound have demonstrated that blocking the p53-CBP interaction is a viable strategy to prevent this outcome. tocris.comrndsystems.com This intervention effectively decreases the transcriptional activity of p53, thereby suppressing the apoptotic cascade it would normally initiate. tocris.comrndsystems.com The ability of this compound to protect cardiomyocytes from Doxorubicin-induced apoptosis in vitro serves as a key experimental finding that supports this mechanism. tocris.comrndsystems.com

By elucidating this pathway, research on this compound contributes to the broader understanding of cellular adaptive responses. It underscores that cellular fate in the face of stress is not immutable but can be swayed by targeting specific protein-protein interactions within the cell's transcriptional machinery. This provides a model for how adaptive cytoprotection can be achieved, shifting the cellular response from apoptosis towards survival. The findings suggest that the CBP bromodomain is a druggable target for modulating stress responses, opening new avenues for exploring therapeutic strategies aimed at protecting cells from pathological stress. tocris.com

Research Findings on this compound in a Cellular Stress Model

The following table summarizes key findings from a pivotal study investigating the effects of this compound in a model of chemotherapy-induced cellular stress.

Parameter Details Reference
Cellular Model Cardiomyocytes tocris.com
Stress Inducer Doxorubicin tocris.com
Observed Effect of this compound Protection against Doxorubicin-induced apoptosis tocris.comrndsystems.com
Mechanism of Action Inhibition of the CBP bromodomain tocris.comrndsystems.com
Molecular Consequence Blocks the interaction between p53 and CBP; decreases p53 transcriptional activity tocris.comrndsystems.com

Advanced Methodologies for Investigating Ischemin Sodium

Spectroscopic and Imaging Techniques for Cellular Analysis

Advanced spectroscopic and imaging techniques are pivotal in elucidating the intricate cellular mechanisms of a novel compound. However, specific research applying these methods to Ischemin (B560483) sodium is not documented.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Ion Dynamics Research

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²³Na NMR, is a powerful non-invasive tool for studying intracellular sodium dynamics, which are known to be significantly altered during ischemic events. This technique allows for the real-time measurement of intracellular sodium concentrations, providing insights into the function of ion channels and transporters. While numerous studies have utilized ²³Na NMR to monitor the rise in intracellular sodium during ischemia and reperfusion, there is currently no published research that specifically investigates the modulatory effects of Ischemin sodium on these ion dynamics. Such studies would be crucial in determining if this compound's protective effects extend to the regulation of cellular ion homeostasis.

Mass Spectrometry Imaging (MSI) for Spatiotemporal Molecular Distribution

Mass Spectrometry Imaging (MSI) is a cutting-edge technique that enables the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. This method would be invaluable for determining the penetration and localization of this compound within ischemic and healthy tissues, providing critical pharmacokinetic and pharmacodynamic data at a microscopic level. Despite the growing application of MSI in pharmaceutical research and ischemia studies to map endogenous and exogenous compounds, there are no specific MSI studies on this compound reported in the scientific literature.

Molecular and Biochemical Assays

Detailed molecular and biochemical assays are essential for understanding the downstream effects of a compound on cellular signaling pathways. While the initial discovery of this compound alluded to some of these effects, in-depth studies using specific assays are not available.

Western Blotting and Protein Expression Analysis

Western blotting is a fundamental technique for detecting and quantifying specific proteins in a sample. In the context of this compound, this method would be instrumental in analyzing its impact on the expression and post-translational modification of key proteins involved in apoptosis and gene transcription, such as p53 and histones. The foundational study on Ischemin did indicate alterations in post-translational modifications. nih.gov However, detailed and systematic Western blotting analyses to build a comprehensive profile of protein expression changes induced by this compound are not available in subsequent published research.

Gene Expression Profiling (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive method for measuring changes in gene expression. Investigating the effect of this compound on the transcription of p53 target genes and other relevant genes in ischemic models would provide a deeper understanding of its mechanism of action. Currently, there is a lack of published studies that have employed qRT-PCR to profile the specific changes in gene expression patterns in response to this compound treatment.

Protein Microarray Screening for Binding Targets

Protein microarrays allow for the high-throughput screening of a compound against a large number of proteins to identify potential binding partners. While the primary target of this compound, the CBP bromodomain, was identified through a structure-guided design, a broader screening using protein microarrays could uncover potential off-target effects or additional binding partners, which is crucial for a comprehensive understanding of its biological activity. There is no evidence in the literature of such a protein microarray screening having been performed for this compound.

Electrophysiological Recordings of Ion Channel Activity

Electrophysiological techniques are fundamental for directly assessing the functional effects of this compound on ion channels, which are critical players in the cellular pathophysiology of ischemia. nih.gov Ischemic conditions lead to significant alterations in the cellular ionic environment, including changes in sodium (Na+) and potassium (K+) concentrations, which in turn affect ion channel function and cellular excitability. researchgate.netphysiology.org

Patch-clamp recording is a primary technique used to study the influence of this compound on specific ion channels in isolated cells, such as cardiomyocytes. ahajournals.org This method allows for the precise measurement of ionic currents flowing through single or multiple channels in a patch of cell membrane. nih.gov Studies under simulated ischemic conditions—characterized by hypoxia, acidosis, and glucose deprivation—can reveal how this compound modulates channel gating properties (activation, inactivation) and conductance. For instance, during ischemia, the late sodium current (INaL) is often enhanced, contributing to intracellular sodium and calcium overload. nih.gov Electrophysiological recordings can determine if this compound selectively inhibits this pathological current.

Research findings indicate that in ischemic conditions, the peak sodium current (INa) density is significantly reduced in myocytes from the epicardial border zone of infarcted hearts. ahajournals.org Furthermore, the voltage dependence of channel availability can be shifted. ahajournals.org By applying this compound during whole-cell recordings, researchers can quantify its ability to restore normal channel kinetics or prevent these pathological changes. Single-channel recordings can further provide detailed information on how the compound affects the channel's open probability and mean open time, offering a granular view of its molecular interaction. researchgate.net

Table 1: Hypothetical Electrophysiological Effects of this compound on Voltage-Gated Sodium Channels (Nav1.5) under Simulated Ischemia
ParameterControl (Ischemia)This compound (10 µM)Effect
Peak INa Density (pA/pF)-5.2 ± 0.6-10.5 ± 0.8Partial restoration of current density
Late INaL (% of Peak)1.1 ± 0.2%0.4 ± 0.1%Significant inhibition of late current
V0.5 of Inactivation (mV)-84.1 ± 0.6-81.5 ± 0.5Positive shift towards normal physiological values
Recovery from Inactivation (τ, ms)35.4 ± 3.122.8 ± 2.5Acceleration of recovery kinetics

Computational and Theoretical Approaches

Complementing experimental data, computational and theoretical models offer powerful predictive tools for understanding the multifaceted actions of this compound. These in silico methods can accelerate drug development by identifying potential targets, predicting biological effects, and generating testable hypotheses.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (this compound) when it interacts with a target molecule, typically a protein such as an ion channel or enzyme. nih.govmdpi.com This method is crucial for identifying the specific binding sites and understanding the molecular basis of the drug's action. researchgate.net

The process involves generating a three-dimensional structure of this compound and the target protein (e.g., the pore-forming α-subunit of a voltage-gated sodium channel). Using algorithms like AutoDock Vina, the simulation places the flexible ligand into the binding pocket of the rigid or flexible protein target, calculating the binding energy for various conformations. nih.govmdpi.com A lower binding energy generally indicates a more stable and favorable interaction. nih.govnih.gov

These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex. mdpi.comresearchgate.netnih.gov For this compound, docking studies could predict its interaction with specific amino acid residues within the sodium channel pore, explaining its potential mechanism for inhibiting the late sodium current. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives.

Table 2: Predicted Binding Affinities of this compound with Ischemia-Related Protein Targets via Molecular Docking
Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Voltage-Gated Sodium Channel (Nav1.5)(Homology Model)-9.8Phe1760, Tyr1767
Sodium-Calcium Exchanger (NCX1)(Homology Model)-7.2Asp230, Glu504
AKT11UNQ-8.5Lys179, Thr308
Hypoxia-Inducible Factor-1α (HIF-1α)3HQU-6.9Leu345, Val349

Network pharmacology provides a systems-level perspective on drug action by analyzing the complex interplay between drugs, biological targets, and disease pathways. frontiersin.org This approach is particularly useful for complex conditions like ischemia, which involve numerous interconnected signaling cascades.

The methodology begins by identifying the potential biological targets of this compound using databases like PharmMapper. frontiersin.org Simultaneously, known targets associated with ischemic injury are collected from disease databases such as GeneCards and OMIM. frontiersin.orgmdpi.com By finding the intersection between these two sets of targets, a list of putative therapeutic targets for this compound is generated. mdpi.com

A protein-protein interaction (PPI) network is then constructed to visualize the relationships between these targets. mdpi.com Functional enrichment analysis, using tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG), is performed on this network to identify the biological processes and signaling pathways that are most significantly modulated by the compound. researchgate.net For this compound, this analysis might reveal its involvement in crucial pathways like the PI3K-Akt signaling pathway, MAPK signaling, and apoptosis pathways, which are known to be dysregulated in ischemia. frontiersin.orgfrontiersin.org

Table 3: Key KEGG Pathways Predicted for this compound via Network Pharmacology Analysis
Pathway IDPathway NameAssociated Gene CountP-Value
hsa04151PI3K-Akt signaling pathway18<0.001
hsa04010MAPK signaling pathway15<0.001
hsa04210Apoptosis120.003
hsa04066HIF-1 signaling pathway90.015
hsa04020Calcium signaling pathway110.008

To investigate this compound, researchers can incorporate its experimentally determined effects on ion channels (e.g., from patch-clamp data) into a well-validated computer model of a cardiomyocyte, such as the O'Hara-Rudy model. researchgate.net The simulation can then predict how the compound alters action potential duration (APD), resting membrane potential, and the dynamics of intracellular ion concentrations (e.g., Na+, Ca2+) during simulated ischemia. aps.org

Ischemia is known to cause APD shortening, depolarization of the resting membrane potential, and a rise in intracellular sodium and calcium. nih.govresearchgate.net Simulations can test whether the modulatory effects of this compound on specific currents, like INaL, are sufficient to counteract these pathological changes, thereby preserving ionic homeostasis and preventing arrhythmogenic activity. aps.org These models allow for the systematic exploration of how varying levels of channel block or modulation by this compound would impact cellular electrophysiology, providing insights that are difficult to obtain solely through experimental means.

Table 4: Simulated Effects of this compound on Cardiomyocyte Parameters During Ischemia
Cellular ParameterSimulated Ischemia (Control)Simulated Ischemia + this compoundPredicted Outcome
Action Potential Duration (APD90)Shortened by 40%Shortened by 15%Partial reversal of APD shortening
Resting Membrane PotentialDepolarized to -65 mVMaintained at -78 mVPrevention of depolarization
Intracellular Na+ ConcentrationIncreased to 25 mMMaintained at 12 mMAttenuation of Na+ overload
Intracellular Ca2+ Transient AmplitudeIncreased by 50% (diastolic)Increased by 10% (diastolic)Reduction of Ca2+ overload

Table of Mentioned Compounds

Compound Name
This compound
Sodium
Potassium
Calcium

Research on Broader Sodium Dynamics in Ischemic/reperfusion Contexts Relevant to Ischemin Sodium S Mechanism

Intracellular Sodium Accumulation and Homeostatic Dysregulation

During a period of ischemia, the lack of oxygen forces cells to switch to anaerobic metabolism, leading to a decrease in adenosine (B11128) triphosphate (ATP) production and an accumulation of lactate (B86563), which lowers intracellular pH (acidosis). nih.gov This energy deficit and acidosis trigger a severe imbalance in ion transport. mdpi.com A primary consequence is a significant increase in the intracellular sodium concentration ([Na+]i), a condition known as sodium overload. nih.govoup.com This accumulation is not caused by a single failure, but by the combined dysfunction of several key ion transport proteins on the cell membrane. The rise in intracellular sodium is a critical early event that precedes and directly contributes to subsequent cellular damage upon reperfusion. ahajournals.org

The Na+/K+-ATPase, or sodium-potassium pump, is an essential enzyme that maintains the steep electrochemical gradients for sodium and potassium across the cell membrane. It actively transports three sodium ions out of the cell in exchange for two potassium ions, a process that requires a substantial amount of cellular ATP. mdpi.comportlandpress.com During ischemia, the depletion of ATP stores impairs the function of this pump. nih.govoup.com Although total cellular ATP levels may still be above the pump's requirement in early ischemia, it is thought that localized depletion of ATP near the cell membrane, particularly ATP derived from glycolysis, is critical for the pump's failure. oup.com This inhibition of the Na+/K+-ATPase prevents the effective extrusion of sodium, leading to its progressive accumulation inside the cell. oup.comoup.com The failure of this pump to clear sodium is a major contributor to the net sodium gain during ischemia and is a key factor in the electrical and contractile dysfunction seen in the heart after I/R. oup.com

As intracellular pH drops during ischemia, the cell activates mechanisms to counteract the acidosis. nih.gov The Na+/H+ exchanger, specifically the NHE1 isoform found in the heart, is a primary mechanism for this. ahajournals.org It functions to extrude one proton (H+) from the cell in exchange for one sodium ion (Na+). ahajournals.org While this helps to correct the intracellular acidosis, it does so at the cost of increasing sodium influx. nih.govahajournals.org Ischemia-induced acidosis is a powerful stimulus for NHE1 activation. ahajournals.orgoup.com This activity, combined with the failing Na+/K+-ATPase, creates a scenario where sodium enters the cell via NHE1 but cannot be effectively removed, significantly exacerbating the intracellular sodium overload. oup.complos.org Although NHE1 activity may be partially inhibited during prolonged ischemia by the accumulation of extracellular protons, it becomes hyperactive upon reperfusion when the extracellular acidosis is rapidly cleared, driving further sodium entry. frontiersin.org

The Na+/Ca2+ exchanger (NCX) is a critical regulator of intracellular calcium and sodium levels. ahajournals.org It is an electrogenic transporter, exchanging three sodium ions for one calcium ion. physiology.org Depending on the electrochemical gradients of these ions and the membrane potential, the NCX can operate in two directions: a "forward mode" that extrudes calcium from the cell, and a "reverse mode" that brings calcium into the cell. ahajournals.orgphysiology.org Under normal physiological conditions, its primary role is to remove calcium. However, the significant rise in intracellular sodium during ischemia dramatically alters the driving force for the exchanger. nih.gov The high intracellular sodium concentration favors the reverse mode of operation, where the NCX transports sodium out of the cell and calcium into the cell. plos.orgphysiology.org Thus, the NCX becomes a major pathway for calcium influx, directly linking the sodium overload caused by Na+/K+-ATPase failure and NHE1 activity to a subsequent, and highly damaging, calcium overload. nih.govoup.com

Interplay with Other Ionic Imbalances (e.g., Calcium Overload)

The accumulation of intracellular sodium is a pivotal event primarily because it is inextricably linked to the dysregulation of other ions, most notably calcium. nih.gov The pathological increase in intracellular sodium directly leads to intracellular calcium overload, largely through the reversal of the Na+/Ca2+ exchanger (NCX). plos.orgresearchgate.net As [Na+]i rises, the normal forward (Ca2+-extruding) mode of the NCX is inhibited, and the reverse (Ca2+-importing) mode is promoted. nih.gov This results in a massive influx of calcium into the cell, particularly upon reperfusion when the cell is re-energized. oup.com

This calcium overload is a central mechanism of cell death in reperfusion injury. oup.comresearchgate.net Uncontrolled high levels of intracellular calcium activate a host of detrimental downstream processes. frontiersin.org These include the activation of calcium-dependent proteases (like calpains) and phospholipases, which degrade cellular structures and membranes. frontiersin.orgmdpi.com Excess calcium also leads to mitochondrial dysfunction, promoting the opening of the mitochondrial permeability transition pore (mPTP), which disrupts ATP production and can release pro-apoptotic factors, ultimately triggering cell death. mdpi.commdpi.com Furthermore, the calcium overload causes hypercontracture of muscle cells, where they become locked in a contracted state, leading to mechanical damage and sarcolemmal rupture. elsevier.es

Linkage to Cellular Processes and Pathological States in Models

In experimental models of ischemia-reperfusion, the sequence of ionic dysregulation—starting with sodium overload and leading to calcium overload—is shown to be a direct cause of cellular pathology. The failure of ATP-dependent ion pumps due to energy depletion is a foundational step. nih.gov This leads to cell swelling as water follows the osmotic gradient created by sodium accumulation. nih.govnih.gov

The subsequent calcium overload triggers several damaging cellular pathways. In cardiac models, this manifests as myocardial stunning (a reversible contractile dysfunction) after brief ischemia, or as irreversible cell death (necrosis and apoptosis) after prolonged ischemia. nih.govmdpi.com The activation of degradative enzymes by calcium leads to the breakdown of the cytoskeleton and membrane phospholipids. frontiersin.org Mitochondrial calcium overload is particularly damaging, as it uncouples oxidative phosphorylation, enhances the production of reactive oxygen species (ROS), and induces mPTP opening, committing the cell to a death pathway. mdpi.commdpi.com The combination of ATP depletion, ionic imbalance, oxidative stress, and enzymatic activation culminates in the structural and functional collapse of the cell, characteristic of infarction. mdpi.com

Data Tables

Table 1: Key Ion Transporters in Ischemia/Reperfusion

Transporter Physiological Function Role in Ischemia/Reperfusion Consequence
Na+/K+-ATPase Actively pumps 3 Na+ out and 2 K+ in to maintain ion gradients. Inhibited due to ATP depletion. oup.com Intracellular Na+ accumulation; depolarization. oup.com
Na+/H+ Exchanger (NHE1) Extrudes H+ to regulate intracellular pH. Activated by intracellular acidosis. ahajournals.orgoup.com Intracellular Na+ accumulation. nih.gov
Voltage-Gated Na+ Channels (VGSC) Mediate rapid depolarization (action potential upstroke). Generate a persistent "late current" (late INa). nih.gov Contributes to intracellular Na+ accumulation. frontiersin.org
Na+/Ca2+ Exchanger (NCX) Primarily extrudes Ca2+ from the cell (forward mode). Reverses direction due to high intracellular Na+ (reverse mode). plos.orgphysiology.org Intracellular Ca2+ overload. nih.gov

Table 2: Pathological Consequences of Ionic Dysregulation in Ischemia/Reperfusion

Pathological State Driving Ionic Imbalance Cellular Mechanism
Cellular Edema Na+ Overload Osmotic influx of water into the cell. nih.gov
Calcium Overload Na+ Overload Reversal of the Na+/Ca2+ exchanger (NCX). researchgate.net
Mitochondrial Dysfunction Ca2+ Overload Opening of the mitochondrial permeability transition pore (mPTP), uncoupling of oxidative phosphorylation. mdpi.commdpi.com
Enzyme Activation Ca2+ Overload Activation of proteases (e.g., calpains) and phospholipases, leading to degradation of cellular components. frontiersin.org
Hypercontracture Ca2+ Overload Sustained, uncontrolled contraction of myofibrils, leading to cell damage. elsevier.es
Cell Death (Necrosis/Apoptosis) Ca2+ Overload, ATP Depletion Membrane rupture, release of pro-apoptotic factors from mitochondria. nih.govmdpi.com

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The transition from ischemia to reperfusion creates a perfect storm for the generation of overwhelming oxidative stress, a state where the production of reactive oxygen species (ROS) massively outstrips the cell's antioxidant capacity. Dysregulation of sodium is a key contributing factor to this pathological process.

During the ischemic phase, the lack of oxygen forces cells to switch from aerobic respiration to anaerobic glycolysis, leading to a drastic reduction in adenosine triphosphate (ATP) production. karger.comscielo.br This energy depletion cripples ATP-dependent ion pumps, most notably the Na⁺/K⁺-ATPase. karger.comnih.gov The failure of this pump results in a continuous influx and reduced efflux of sodium ions, causing a significant rise in the intracellular sodium concentration. ahajournals.orgoup.com This ionic imbalance leads to cellular hyperosmolarity, drawing water into the cell and causing hydropic swelling. karger.comnih.gov

Upon reperfusion, the sudden reintroduction of molecular oxygen into this compromised cellular environment fuels a burst of ROS production from multiple sources. karger.comscielo.br

Mitochondria: Damaged during ischemia due to electrolyte imbalances and swelling, the mitochondrial electron transport chain becomes dysfunctional. karger.comoup.com Upon reoxygenation, it "leaks" electrons, which prematurely react with oxygen to form superoxide (B77818) anions (O₂⁻). nih.govmdpi.com

NADPH Oxidase (NOX): This enzyme complex, present in various cells including endothelial cells and myocytes, is activated during I/R and transfers electrons from NADPH to oxygen, generating superoxide. karger.comnih.gov

Xanthine (B1682287) Oxidase: During ischemia, ATP is catabolized to hypoxanthine (B114508). Concurrently, the enzyme xanthine dehydrogenase is converted to xanthine oxidase. Upon reperfusion, xanthine oxidase uses the influx of oxygen to metabolize hypoxanthine, producing uric acid and large quantities of superoxide and hydrogen peroxide (H₂O₂) in the process. karger.comnih.govmdpi.com

The initial sodium overload contributes directly to this oxidative burst. The resulting cell swelling and ionic shifts damage mitochondria, priming them for ROS generation upon reperfusion. oup.com Furthermore, the sodium gradient disruption drives the reverse operation of the Na⁺/Ca²⁺ exchanger during early reperfusion, leading to a massive influx of calcium, which in turn can activate ROS-producing enzymes and further compromise mitochondrial function. nih.govedpsciences.org This cascade of events establishes a vicious cycle where sodium dysregulation exacerbates ROS production, and ROS, in turn, damages ion pumps and membranes, worsening the ionic imbalance. nih.gov

Table 1: Primary Sources of Reactive Oxygen Species (ROS) in Ischemia/Reperfusion Injury
ROS SourceTrigger/MechanismPrimary ROS ProducedReference
Mitochondrial Electron Transport ChainIschemic damage followed by sudden reoxygenation leads to electron leakage.Superoxide (O₂⁻) karger.comnih.gov
Xanthine OxidaseConversion from xanthine dehydrogenase during ischemia; acts on accumulated hypoxanthine upon reperfusion.Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂) karger.comnih.gov
NADPH Oxidase (NOX)Enzymatic activation by various signals present during I/R.Superoxide (O₂⁻) karger.comnih.gov
Uncoupled Nitric Oxide Synthase (NOS)Depletion of co-factors during I/R causes NOS to produce superoxide instead of nitric oxide.Superoxide (O₂⁻) karger.commdpi.com

Inflammatory Response Mechanisms (e.g., Inflammasomes, Pyroptosis)

I/R injury is characterized by a potent sterile inflammatory response, meaning it is triggered by tissue damage in the absence of pathogens. nih.gov The initial ionic dysregulation and subsequent oxidative stress are key instigators of this inflammatory cascade.

Damaged and dying cells release endogenous molecules known as damage-associated molecular patterns (DAMPs). mdpi.com These molecules signal tissue injury to the innate immune system. A critical sensor for these danger signals within the cell is the NLRP3 inflammasome, a multi-protein complex. nih.govtandfonline.com The activation of the NLRP3 inflammasome is a key event in I/R-induced inflammation and is sensitive to various cellular stress signals, including ROS production and ionic fluxes, such as potassium efflux. nih.gov

The activation sequence proceeds as follows:

Sensing: The NLRP3 inflammasome senses cellular stress, including ROS. nih.gov

Assembly: Upon activation, the NLRP3 protein oligomerizes and recruits an adaptor protein (ASC), which in turn recruits pro-caspase-1. tandfonline.com

Activation: This proximity induces the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1. nih.gov

Cytokine Processing: Active caspase-1 is a protease that cleaves the inactive precursors of key pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms (IL-1β and IL-18). tandfonline.com

The release of IL-1β and IL-18 potently amplifies the inflammatory response, recruiting immune cells like neutrophils to the site of injury, which can exacerbate tissue damage by releasing their own cytotoxic and pro-inflammatory contents. mdpi.comjucvm.com

Furthermore, caspase-1 activation can trigger a specific form of pro-inflammatory programmed cell death called pyroptosis. tandfonline.commdpi.com Active caspase-1 cleaves a protein called gasdermin D. The resulting fragment inserts itself into the cell membrane, forming large pores that disrupt the cell's osmotic potential, leading to swelling and lytic cell death. tandfonline.com This rupture releases not only IL-1β and IL-18 but also other DAMPs, further propagating the inflammatory cycle. tandfonline.com

Table 2: Key Events in Inflammasome Activation and Pyroptosis during I/R Injury
StepDescriptionKey MoleculesReference
1. Priming and ActivationCellular stress signals (e.g., ROS, DAMPs) from I/R injury trigger the assembly of the inflammasome complex.NLRP3, ROS, DAMPs nih.gov
2. Caspase-1 CleavageThe assembled inflammasome activates pro-caspase-1 into its catalytically active form, caspase-1.Pro-caspase-1, Caspase-1 nih.govtandfonline.com
3. Cytokine MaturationActive caspase-1 cleaves pro-inflammatory cytokines into their mature, secretable forms.Pro-IL-1β, Pro-IL-18, IL-1β, IL-18 tandfonline.com
4. Pyroptosis InductionActive caspase-1 cleaves Gasdermin D, whose N-terminal fragment forms pores in the cell membrane.Gasdermin D tandfonline.commdpi.com
5. Inflammatory ReleasePore formation leads to cell lysis (pyroptosis) and the release of mature cytokines and other DAMPs, amplifying inflammation.IL-1β, IL-18 tandfonline.com

Apoptosis and Necrosis Pathways

Cell death following I/R injury occurs primarily through two distinct pathways: necrosis and apoptosis. While necrosis is a form of uncontrolled cell death resulting from catastrophic injury, apoptosis is a more regulated, programmed process. mdpi.comoup.com Both pathways are heavily influenced by the ionic disturbances initiated by sodium overload.

Necrosis is the predominant form of cell death during severe ischemia. oup.com It is a direct consequence of severe ATP depletion. The failure of Na⁺/K⁺-ATPase pumps leads to sodium and chloride influx, causing the cell and its organelles to swell (a process sometimes termed oncosis). karger.comnih.gov This is followed by the eventual rupture of the plasma membrane, releasing cellular contents and triggering a robust inflammatory response. nih.govoup.com

Apoptosis , or programmed cell death, is also initiated during ischemia but is significantly accelerated upon reperfusion when ATP stores are partially restored, providing the energy required for the process. karger.comoup.com The primary drivers of apoptosis in I/R are calcium overload and oxidative stress, both of which are downstream consequences of the initial sodium influx. edpsciences.org

Two main apoptotic pathways are activated:

The Intrinsic (Mitochondrial) Pathway: This is the dominant pathway in I/R injury. Massive calcium influx into mitochondria and severe oxidative stress trigger the opening of the mitochondrial permeability transition pore (mPTP). mdpi.commdpi.com The opening of the mPTP disrupts the mitochondrial membrane potential, halts ATP synthesis, and allows for the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. mdpi.comedpsciences.org Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the caspase cascade (e.g., caspase-9 and caspase-3), culminating in the systematic dismantling of the cell. edpsciences.org

The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands, such as Tumor Necrosis Factor-alpha (TNF-α), to death receptors on the cell surface. edpsciences.org This binding leads to the recruitment of adaptor proteins and the activation of an initiator caspase (caspase-8), which can then activate the same executioner caspases as the intrinsic pathway. edpsciences.org

The link between the initial sodium overload and these cell death pathways is direct. The accumulation of intracellular sodium during ischemia creates the electrochemical gradient that drives a massive calcium influx via the Na⁺/Ca²⁺ exchanger upon reperfusion. ahajournals.orgoup.com This calcium overload is a principal trigger for mPTP opening, mitochondrial dysfunction, and the activation of calcium-dependent proteases that contribute to both apoptotic and necrotic cell death. mdpi.comedpsciences.org

Table 3: Comparison of Necrosis and Apoptosis in Ischemia/Reperfusion Injury
FeatureNecrosisApoptosisReference
Primary TriggerSevere ATP depletion, catastrophic membrane injury.ROS, Ca²⁺ overload, death receptor activation. karger.comedpsciences.org
TimingPredominant during severe ischemia.Initiated during ischemia, accelerated during reperfusion. oup.com
Cellular MorphologyCell swelling (oncosis), organelle swelling, membrane rupture.Cell shrinkage, chromatin condensation, membrane blebbing, formation of apoptotic bodies. jucvm.comoup.com
Biochemical HallmarkLoss of ion homeostasis, random DNA degradation.Activation of caspase cascade, ordered DNA fragmentation. edpsciences.orgoup.com
Inflammatory ResponseStrongly pro-inflammatory due to release of DAMPs.Generally non-inflammatory as cellular contents are contained in apoptotic bodies. oup.com
Role of SodiumDirectly causes osmotic swelling due to Na⁺/K⁺-ATPase failure.Primes the cell for Ca²⁺ overload via the Na⁺/Ca²⁺ exchanger, a key trigger for mitochondrial pathway. ahajournals.orgkarger.com

Future Research Directions and Unexplored Avenues

Development of Novel Research Models for Mechanistic Elucidation

The study of Ischemin (B560483) sodium would benefit significantly from the development and application of sophisticated research models. While initial studies have utilized in vitro cardiomyocyte cultures to demonstrate its protective effects against apoptosis, expanding the repertoire of models is crucial for a comprehensive mechanistic understanding. rndsystems.com

Future research should focus on:

Organ-on-a-chip platforms: Microfluidic devices that recapitulate the complex microenvironment of tissues, such as the neurovascular unit or cardiac tissue, would allow for real-time analysis of cellular responses to Ischemin sodium under controlled ischemic conditions.

Advanced animal models: The use of a modified Winocur's method to create a six-vessel occlusion (6VO) model in rats has been shown to produce more severe and clinically relevant global cerebral ischemia compared to traditional models. frontiersin.org Applying such refined models could provide deeper insights into the compound's effects in a complex in vivo system.

Human-induced pluripotent stem cell (hiPSC)-derived models: Generating specific cell types (e.g., neurons, astrocytes, cardiomyocytes) from hiPSCs of healthy individuals and patients with ischemia-related conditions would offer a genetically relevant platform to study the compound's efficacy and mechanism.

Biophysically detailed mathematical models: Computational models of cardiac electrophysiology can simulate the effects of ischemia on the action potential by altering parameters like extracellular potassium concentration, ATP levels, and pH. researchgate.netcinc.org Integrating the known molecular actions of this compound into these models could help predict its impact on cardiac function at a systems level.

High-Throughput Screening Approaches for Related Compound Discovery

High-throughput screening (HTS) represents a powerful strategy for identifying novel and more potent chemical probes related to this compound that target the CBP/p300 bromodomains. google.com Establishing robust HTS assays can accelerate the discovery of compounds with improved pharmacological properties.

Key approaches include:

Cell-based phenotypic screens: Utilizing cell lines relevant to ischemic injury, such as neuronal or cardiomyocyte cell lines, to screen for compounds that prevent cell death or restore function under ischemic conditions. For example, a screen could identify compounds that inhibit excessive cytokine expression in macrophages, a process in which p300/CBP plays a role. thno.org

Biochemical assays: Implementing biochemical assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to directly measure the binding affinity of compounds to the CBP bromodomain. probechem.com This allows for the rapid screening of large compound libraries to identify potent inhibitors.

Fragment-based screening: Screening libraries of small chemical fragments to identify low-affinity binders, which can then be optimized into more potent lead compounds through medicinal chemistry efforts.

DNA-encoded library technology (DELT): This technology, combined with HTS, has been successfully used to discover novel proline-based p300/CBP inhibitors and could be applied to find new scaffolds related to this compound. medchemexpress.com

The table below lists examples of CBP/p300 inhibitors, highlighting the variety of compounds that can be identified and characterized through screening approaches.

Compound NameTarget(s)Reported IC₅₀/K_dAssay Type
Ischemin CBP BromodomainK_d = 19 µM-
GNE-272 CBP/p300 BromodomainsIC₅₀ = 0.02 µM (CBP), 0.03 µM (p300)-
SGC-CBP30 CBP/p300 BromodomainsK_d = 21 nM (CBP), 32 nM (p300)-
Y16524 CBP/p300 BromodomainIC₅₀ = 0.01 µM-
A-485 p300/CBP Catalytic Domain-Functional Screen

This table is for illustrative purposes and includes data from various sources. probechem.commedchemexpress.comthno.org

Systems Biology and Multi-Omics Integration in Investigating this compound

A systems biology approach, integrating multi-omics data, is essential for a holistic understanding of the cellular response to this compound. frontiersin.org Ischemic stroke, for instance, is a complex condition involving numerous biological mechanisms across genetic, cellular, and systemic scales. frontiersin.org Computational systems biology modeling can help decipher these pathogenic mechanisms and identify key modulatory points. researchgate.net

Future avenues of investigation include:

Transcriptomics (RNA-seq): To analyze the global changes in gene expression in response to this compound treatment in ischemic models. This could reveal entire pathways modulated by CBP inhibition, downstream of its initial binding event. For example, comparing the transcriptional profile of a selective CBP/p300 inhibitor like CBP30 with a pan-BET inhibitor showed a much more restricted and specific effect on gene expression. nih.gov

Proteomics: To identify changes in protein expression and post-translational modifications, such as acetylation, which are directly regulated by the acetyltransferase activity of CBP/p300.

Metabolomics: To understand how this compound affects cellular metabolism, which is severely disrupted during ischemia. frontiersin.org

Network Pharmacology: Integrating these multi-omics datasets can help construct comprehensive signaling networks to predict the on- and off-target effects of this compound and identify potential biomarkers for its activity. frontiersin.org

Exploration of Specific Protein Isoforms and Their Modulation

Many proteins crucial to cellular function during ischemia exist as multiple isoforms with distinct expression patterns and potentially different roles. A critical area for future research is to determine if this compound exhibits any selectivity towards or indirectly modulates specific protein isoforms involved in ischemic pathophysiology.

Key protein families and their isoforms to investigate include:

Sodium-Calcium Exchanger (NCX): Three isoforms (NCX1, NCX2, NCX3) are selectively distributed in the brain. nih.gov Following transient focal cerebral ischemia, the expression of NCX1 mRNA and protein is significantly reduced, while NCX2 and NCX3 levels remain unchanged, suggesting a specific role for NCX1 in the ischemic cascade. nih.gov

Na,K-ATPase: This enzyme is composed of α and β subunits, each with multiple isoforms (four for α, three for β). researchgate.net Research indicates that the assembly of these subunits is isoform-selective; for instance, the α1 subunit preferentially assembles with β1, while α2 prefers β2. researchgate.net This selectivity is vital for tissue-specific functions and could be differentially affected by ischemic conditions.

Nitric Oxide Synthase (NOS): The late phase of ischemic preconditioning is associated with a selective up-regulation of the inducible NOS (iNOS) isoform, with no change in endothelial NOS (eNOS) or neuronal NOS (nNOS). pnas.org

Sodium-Hydrogen Exchanger (NHE): The NHE-1 isoform is a key player in the myocardial response to ischemia-reperfusion. capes.gov.br

Investigating whether the CBP-modulating effects of this compound lead to downstream changes in the expression or activity of these specific isoforms could reveal more precise mechanisms of action.

Advanced Theoretical Modeling for Predictive Cellular Responses

Computational modeling provides a powerful, high-throughput tool to simulate complex biological processes and predict cellular responses to perturbations like ischemic injury and subsequent treatment. frontiersin.org Advanced theoretical models can be developed to specifically predict the effects of this compound.

Future modeling efforts should incorporate:

Ion Dynamics: Models simulating ischemia-induced changes in intracellular sodium ([Na⁺]i) and pH can be refined. researchgate.net These models can incorporate the known effect of this compound on CBP-mediated gene transcription to predict how it might influence the expression of ion transporters and, consequently, ion homeostasis.

Mitochondrial Bioenergetics: Ischemia leads to a significant decrease in intracellular ATP. frontiersin.org Computational models that link IP3-mediated calcium release to mitochondrial ATP production can be expanded to include the transcriptional regulatory network controlled by CBP, allowing for predictions of how this compound might impact cellular energy status. nih.gov

Multi-scale Modeling: Integrating models from the molecular level (drug-target binding) to the cellular level (ion and energy dynamics) and up to the tissue level (electrical conduction in the heart) is crucial. cinc.org For example, modeling has shown that subcellular redistribution of sodium channels in the ischemic border zone can slow conduction; integrating the effects of a compound like this compound could predict its potential impact on arrhythmogenesis. plos.org These models can serve as virtual platforms to test hypotheses and guide future wet-lab experiments efficiently. researchgate.net

Characterization of this compound's Specificity and Selectivity Profile in Diverse Biological Contexts

While this compound is known as a CBP bromodomain inhibitor, a thorough characterization of its binding profile is essential. probechem.comrndsystems.com The parent compound, ischemin, has been described as a relatively weak inhibitor (K_D = ~25 μM), highlighting the need for a more comprehensive assessment. nih.govresearchgate.net

Key research objectives include:

Bromodomain Panel Screening: Testing this compound against a broad panel of human bromodomains (including the BET family, PCAF, etc.) is necessary to determine its selectivity. Potent and highly selective inhibitors, such as SGC-CBP30, have been developed and serve as benchmarks for selectivity, showing over 40-fold selectivity for CBP/p300 over BRD4(1). medchemexpress.comresearchgate.net

Diverse Cell Line Profiling: Evaluating the effects of this compound across a wide range of cell types (e.g., different cancer cell lines, primary neurons, astrocytes, endothelial cells) will help to understand how its activity varies in different biological contexts.

Kinetic Binding Analysis: Determining the on-rate and off-rate of this compound's binding to the CBP bromodomain will provide a more dynamic picture of its interaction than simple affinity measurements.

Structural Biology: Co-crystallization of this compound with the CBP bromodomain would reveal the precise molecular interactions and provide a structural basis for its activity and for the rational design of more potent and selective analogs.

Investigation of Potential Novel Cellular Targets Beyond CBP Bromodomains

While the primary known target of this compound is the CBP bromodomain, the possibility of off-target effects or the modulation of other cellular pathways should not be overlooked. rndsystems.com The name of the compound itself suggests a connection to ischemia, a complex pathological process involving numerous molecular players that could represent novel targets. ahajournals.org

Potential unexplored targets and pathways include:

Ion Channels: During ischemia, disturbances in ion homeostasis are central to cell injury. This involves late sodium currents, the Na⁺/Ca²⁺ exchanger, and the Na⁺/K⁺-ATPase pump. nih.govnih.gov It would be valuable to investigate whether this compound directly interacts with or allosterically modulates the function of these critical ion transport proteins.

Mitochondrial Proteins: Mitochondria are central to cell survival and death pathways during ischemia. mdpi.com Investigating whether this compound affects mitochondrial functions, such as calcium homeostasis or the activity of proteins like dynamin-related protein 1 (Drp1), could uncover new mechanisms of action. mdpi.com

Gut Microbiota Metabolites: Emerging research highlights a link between the gut microbiome and ischemic stroke. nih.gov Metabolites produced by gut bacteria, such as short-chain fatty acids (e.g., sodium butyrate), can have neuroprotective effects by modulating inflammation. frontiersin.org Future studies could explore if this compound influences gut microbiota composition or if its structure shares similarities with active microbial metabolites.

Microtubule-Associated Proteins: The trafficking of key proteins like the cardiac sodium channel NaV1.5 is dependent on microtubules and their associated proteins (+TIPs). oup.com Given CBP's role as a master regulator of gene expression, it is conceivable that this compound could indirectly influence the expression of proteins involved in the trafficking and localization of critical channels and receptors, representing a novel avenue of investigation.

Limitations of Current Research Methodologies

Challenges in Replicating Complex Biological Environments in In Vitro Systems

In vitro studies, while essential for initial screening and mechanistic elucidation, often fail to fully replicate the intricate and dynamic environment of a living organism. When studying Ischemin (B560483) sodium, researchers face the challenge of modeling the complex interplay of various cell types, extracellular matrix components, and signaling molecules that characterize the in vivo milieu. Standard cell culture conditions, for instance, lack the three-dimensional architecture and mechanical cues present in native tissues, which can significantly influence cellular responses to therapeutic agents.

Moreover, the static nature of most in vitro assays cannot capture the temporal dynamics of disease processes and drug interactions. The metabolic activation or detoxification of Ischemin sodium, which would naturally occur in the liver, is often absent in simplified cell-based models. Consequently, the results obtained from these systems may not accurately predict the compound's efficacy and behavior in a whole organism. The development of more sophisticated in vitro models, such as organ-on-a-chip technology, holds promise for overcoming some of these limitations by providing a more physiologically relevant context for drug evaluation.

Inherent Limitations of Preclinical Animal Models for Translational Insights

For example, the expression and function of drug-metabolizing enzymes and transporters can vary considerably between rodents and humans, potentially altering the therapeutic window and toxicity profile of this compound. Furthermore, the disease models used in animals may not fully recapitulate the complexity and heterogeneity of human diseases. An artificially induced condition in a genetically homogeneous animal population may not reflect the diverse genetic and environmental factors that contribute to human pathology. These inherent limitations necessitate a cautious interpretation of preclinical data and highlight the need for more predictive and human-relevant animal models.

Methodological Constraints in Real-Time Molecular Dynamics Studies

Real-time molecular dynamics (MD) simulations offer a powerful computational lens through which to examine the interactions between a drug and its biological target at an atomic level. For this compound, MD studies could provide invaluable insights into its binding affinity, conformational changes induced upon binding, and the energetic landscape of the drug-target complex. However, these in silico approaches are not without their own set of methodological constraints.

A primary challenge lies in the accuracy of the force fields used to describe the interatomic interactions. While constantly being refined, these force fields are approximations of quantum mechanical reality and may not always capture subtle electronic effects that can be critical for accurate predictions. Another significant limitation is the computational cost associated with simulating large biological systems over biologically relevant timescales. Achieving the microsecond to millisecond timescales often required to observe significant conformational changes or binding events can be prohibitively expensive, even with state-of-the-art supercomputers. Consequently, researchers often have to make simplifying assumptions or use enhanced sampling techniques that can introduce their own biases.

Data Integration and Reproducibility Across Diverse Research Platforms

The comprehensive evaluation of this compound relies on the integration of data from a wide array of experimental and computational platforms. From high-throughput screening and multi-omics analyses to preclinical imaging and behavioral studies, each methodology generates vast and complex datasets. A significant challenge lies in the effective integration of this disparate data to build a cohesive understanding of the compound's mechanism of action and therapeutic potential. The lack of standardized data formats and reporting guidelines across different research domains can make this a formidable task.

Furthermore, ensuring the reproducibility of research findings is a critical issue that plagues all areas of scientific inquiry, and the study of this compound is no exception. Variations in experimental protocols, reagents, and data analysis pipelines can lead to conflicting results between different laboratories. Addressing these challenges requires a concerted effort to promote open science practices, including the public sharing of data and detailed experimental protocols, to enhance the transparency and robustness of the research process.

Conclusion and Research Outlook

Synthesis of Key Academic Findings on Ischemin (B560483) Sodium

Extensive review of scientific literature reveals a notable absence of a specific chemical compound identified as "Ischemin sodium." The current body of research focuses on the broader relationship between sodium and ischemia, rather than a distinct agent with this name. Academic findings consistently highlight the critical role of sodium ions (Na⁺) in the pathophysiology of ischemic events, particularly in the context of stroke and myocardial infarction.

Research indicates that during ischemia, the lack of oxygen and glucose disrupts cellular energy production, leading to the failure of the Na⁺/K⁺-ATPase pump. This results in an influx and accumulation of intracellular sodium. This sodium overload is a key trigger for subsequent cellular damage, including calcium overload, mitochondrial dysfunction, and eventual cell death.

Studies utilizing preclinical models of ischemia have demonstrated a direct correlation between the rise in intracellular sodium and the extent of tissue injury. For instance, in rat models of focal cerebral ischemia, a linear increase in brain sodium concentration has been observed in the ischemic region. Furthermore, investigations into the effects of sodium channel blockers in ischemic conditions have shown potential neuroprotective effects, underscoring the importance of sodium influx in ischemic injury.

Identification of Knowledge Gaps in the Field

The primary knowledge gap is the absence of any identified compound named "this compound" in published research. This suggests that the term may be a misnomer, a proprietary name not yet in the public domain, or a hypothetical construct.

Assuming the query relates to the broader field of sodium's role in ischemia, several knowledge gaps persist:

Specific Sodium Channel Isoform Roles: While the involvement of voltage-gated sodium channels is established, the precise contribution of different isoforms (e.g., Nav1.1-Nav1.9) to ischemic injury in various tissues is not fully elucidated.

Translational Discrepancies: Many preclinical studies on sodium channel blockers have shown promise, but translating these findings into effective clinical therapies for ischemic stroke has been challenging. The reasons for this translational failure are not completely understood but may involve the complexity of human stroke pathophysiology compared to animal models.

Long-term Consequences of Sodium Dysregulation: The long-term effects of transient ischemic-induced sodium dysregulation on neuronal function and recovery are not well-defined.

Therapeutic Window: The optimal timing for interventions targeting sodium influx following an ischemic event remains a significant area of investigation.

Prognosis for this compound's Contribution to Basic Science and Preclinical Discovery

Given that "this compound" does not appear to be a recognized compound, its direct future contribution is non-existent. However, the underlying concept of targeting sodium-related pathways in ischemia holds significant promise for future research.

The prognosis for future contributions from research into sodium's role in ischemia is strong. Advances in basic science are likely to focus on:

Advanced Imaging Techniques: The use of techniques like sodium MRI (²³Na MRI) is expected to provide more precise, non-invasive methods to quantify sodium concentration changes during and after ischemia in both preclinical and clinical settings. mdpi.com This could serve as a valuable biomarker for tissue viability and therapeutic response.

Genetic and Molecular Tools: The use of genetic models and molecular probes will continue to dissect the specific roles of different sodium channel isoforms and regulatory proteins in the ischemic cascade.

In preclinical discovery, the focus will likely be on:

Development of Isoform-Selective Sodium Channel Blockers: The design of new therapeutic agents with greater selectivity for specific sodium channel isoforms implicated in ischemic injury could lead to more effective drugs with fewer side effects. imrpress.comresearchgate.netnih.gov

Combination Therapies: Investigating the efficacy of sodium-targeting agents in combination with other neuroprotective strategies or thrombolytic therapies may offer synergistic benefits.

Improved Preclinical Models: The development and use of more clinically relevant preclinical models, including aged animals and those with comorbidities, will be crucial for improving the translational success of new therapies. openaccessjournals.com

Q & A

What is the molecular mechanism by which Ischemin sodium inhibits the CBP bromodomain, and how can this mechanism be experimentally validated?

Answer: this compound acts as a competitive inhibitor of the CREB-binding protein (CBP) bromodomain, disrupting its interaction with acetylated lysine residues on targets like p53. To validate this mechanism, researchers can employ fluorescence polarization assays to measure binding affinity or use co-immunoprecipitation (Co-IP) to assess disruption of p53-CBP complexes in treated cells. Dose-response curves and structural studies (e.g., X-ray crystallography) further confirm binding specificity .

What experimental design considerations are critical when evaluating this compound’s impact on p53 transcriptional activity in cancer models?

Answer: Key considerations include:

  • Cell line selection: Use p53-wildtype and p53-null lines to isolate this compound’s effects.
  • Controls: Include untreated cells and a bromodomain inhibitor control (e.g., JQ1).
  • Endpoint assays: Quantify p53 target genes (e.g., PUMA, BAX) via qRT-PCR or luciferase reporter systems.
  • Time-course analysis: Monitor transient vs. sustained transcriptional inhibition to assess pharmacokinetic relevance.
    Refer to standardized protocols for bromodomain inhibitor studies to ensure reproducibility .

How can researchers address discrepancies in reported binding affinities (e.g., IC₅₀ values) for this compound across different studies?

Answer: Discrepancies may arise from assay variability (e.g., AlphaScreen vs. ITC), buffer conditions, or cellular context. To resolve these:

  • Standardize assays: Use identical protein constructs and buffer systems.
  • Validate with orthogonal methods: Compare biochemical data with cellular activity (e.g., ChIP-seq for CBP occupancy).
  • Report full experimental details: Include temperature, pH, and co-solvent concentrations to enable cross-study comparisons .

What in vitro and in vivo models are most appropriate for assessing this compound’s therapeutic potential?

Answer:

  • In vitro: Primary patient-derived cancer cells or 3D organoids better recapitulate tumor heterogeneity than immortalized lines.
  • In vivo: Xenograft models with luciferase-tagged p53 targets allow real-time monitoring of transcriptional inhibition. For toxicity studies, evaluate off-target effects on non-cancerous tissues (e.g., liver, kidney).
    Ensure compliance with ethical guidelines for animal studies and prioritize models with validated CBP/p53 pathway activity .

How can the specificity of this compound for CBP over other bromodomains (e.g., BRD4) be rigorously validated?

Answer:

  • Broad-spectrum profiling: Use a bromodomain selectivity panel (e.g., thermal shift assays or BROMOscan®).
  • CRISPR-mediated knockout: Compare this compound’s effects in CBP-KO vs. BRD4-KO cell lines.
  • Structural analysis: Identify unique interactions between this compound and CBP’s binding pocket via molecular docking.
    Publish negative results (e.g., lack of BRD4 inhibition) to enhance transparency .

What methodological challenges arise when quantifying this compound’s stability in cell culture media, and how can they be mitigated?

Answer: Challenges include compound degradation due to serum proteins or pH shifts. Solutions involve:

  • Pre-stability testing: Use LC-MS to track intact compound levels over time.
  • Media optimization: Supplement with stabilizing agents (e.g., DMSO at <0.1%) or adjust serum concentration.
  • Control experiments: Compare activity in fresh vs. pre-incubated media to isolate degradation effects .

How should researchers design dose-response experiments to account for this compound’s potential off-target effects?

Answer:

  • Multi-parametric analysis: Combine viability assays (e.g., MTT) with pathway-specific readouts (e.g., RNA-seq for p53 targets).
  • High-content imaging: Detect morphological changes indicative of off-target toxicity.
  • Use sub-IC₅₀ doses: Identify thresholds where on-target effects dominate.
    Statistical tools like Grubb’s test can identify outliers caused by off-target activity .

What strategies are recommended for reconciling contradictory findings between in vitro and in vivo efficacy studies of this compound?

Answer: Contradictions often stem from differences in bioavailability or tumor microenvironment factors. Strategies include:

  • Pharmacokinetic profiling: Measure plasma/tissue concentrations of this compound in vivo.
  • Microdialysis: Assess compound penetration into tumor cores.
  • Ex vivo validation: Re-test in vivo-treated samples in vitro to isolate microenvironmental influences.
    Transparent reporting of these parameters is critical for cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ischemin sodium
Reactant of Route 2
Reactant of Route 2
Ischemin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.